Cas no 162607-26-3 (3-Bromothiophene-2-boronic acid)
3-Bromothiophene-2-boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Bromothiophen-2-yl)boronic acid
- (3-BROMO-2-THIENYL)-BORONIC ACID
- Boronic acid, (3-bromo-2-thienyl)- (9CI)
- RARECHEM AH PB 0068
- 3-BROMOTHIEN-2-YLBORONIC ACID
- 3-Bromo-2-thiopheneboronic acid
- 3-BROMOTHIOPHENE-2-BORONIC ACID
- 162607-26-3
- AS-39273
- DTXSID10376425
- J-512147
- BORONIC ACID, (3-BROMO-2-THIENYL)-
- SY105586
- CS-0174366
- 3-bromothiophen-2-ylboronic acid
- Boronic acid,(3-bromo-2-thienyl)-(9ci)
- EN300-187298
- MFCD01114697
- AKOS002662606
- AB08337
- A810391
- (3-bromothiophen-2-yl)boronicAcid
- SCHEMBL910699
- FT-0604696
- DB-028412
- 3-Bromothiophene-2-boronic acid
-
- MDL: MFCD01114697
- Inchi: 1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
- InChI Key: QDTJETFCBPOSSV-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1B(O)O
Computed Properties
- Exact Mass: 205.92100
- Monoisotopic Mass: 205.921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.7A^2
Experimental Properties
- Density: 1.87
- Melting Point: 201-203 ºC
- Boiling Point: 353.2°C at 760 mmHg
- Flash Point: 167.4°C
- Refractive Index: 1.629
- PSA: 68.70000
- LogP: 0.19040
3-Bromothiophene-2-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005064-1g |
(3-Bromothiophen-2-yl)boronic acid |
162607-26-3 | 97% | 1g |
$343.53 | 2022-04-02 | |
| Alichem | A169005064-5g |
(3-Bromothiophen-2-yl)boronic acid |
162607-26-3 | 97% | 5g |
$1,031.58 | 2022-04-02 | |
| Fluorochem | 225804-250mg |
3-Bromothiophen-2-yl)boronic acid |
162607-26-3 | 95% | 250mg |
£127.00 | 2022-02-28 | |
| Fluorochem | 225804-5g |
3-Bromothiophen-2-yl)boronic acid |
162607-26-3 | 95% | 5g |
£952.00 | 2022-02-28 | |
| TRC | B695288-25mg |
3-Bromothiophene-2-boronic acid |
162607-26-3 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695288-50mg |
3-Bromothiophene-2-boronic acid |
162607-26-3 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695288-100mg |
3-Bromothiophene-2-boronic acid |
162607-26-3 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695288-250mg |
3-Bromothiophene-2-boronic acid |
162607-26-3 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 225804-1g |
3-Bromothiophen-2-yl)boronic acid |
162607-26-3 | 95% | 1g |
£318.00 | 2022-02-28 | |
| Chemenu | CM135177-250mg |
3-bromothiophen-2-ylboronic acid |
162607-26-3 | 97% | 250mg |
$136 | 2022-09-02 |
3-Bromothiophene-2-boronic acid Suppliers
3-Bromothiophene-2-boronic acid Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-Bromothiophene-2-boronic acid
3-Bromothiophene-2-boronic Acid: A Comprehensive Overview
3-Bromothiophene-2-boronic acid, also known by its CAS number 162607-26-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, with a bromine atom at the 3-position and a boronic acid group at the 2-position. The combination of these functional groups makes it an invaluable building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The structure of 3-Bromothiophene-2-boronic acid is characterized by its aromatic thiophene ring, which provides stability and reactivity depending on the substituents attached. The bromine atom at the 3-position introduces electron-withdrawing effects, while the boronic acid group at the 2-position acts as a nucleophile in coupling reactions. This unique combination allows for precise control over the reactivity and selectivity of the molecule, making it a cornerstone in modern organic synthesis.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-Bromothiophene-2-boronic acid. Researchers have developed efficient routes to synthesize this compound, often utilizing metal-mediated processes or microwave-assisted techniques to improve yield and purity. For instance, studies have demonstrated that palladium-catalyzed cross-couplings can be optimized to achieve high regioselectivity when using this compound as a coupling partner.
In terms of applications, 3-Bromothiophene-2-boronic acid has found extensive use in the construction of advanced materials, such as organic semiconductors and optoelectronic devices. Its ability to participate in C-C bond formations enables the creation of complex molecular architectures with tailored electronic properties. For example, integrating this compound into conjugated systems has been shown to enhance charge transport properties in organic field-effect transistors (OFETs), making it a valuable component in next-generation electronic devices.
Beyond materials science, 3-Bromothiophene-2-boronic acid has also emerged as a key intermediate in medicinal chemistry. Its role in drug discovery lies in its ability to facilitate the construction of bioactive molecules through modular synthesis strategies. Recent studies have highlighted its potential in developing therapeutics targeting various diseases, including cancer and inflammatory conditions.
The handling and storage of 3-Bromothiophene-2-boronic acid require adherence to standard laboratory practices to ensure safety and maintain product integrity. While it is not classified as a hazardous material under normal conditions, proper precautions should be taken to avoid exposure to moisture or incompatible reagents that could lead to decomposition or side reactions.
In conclusion, 3-Bromothiophene-2-boronic acid, with its unique structural features and versatile reactivity, continues to be a pivotal compound in contemporary chemical research and industrial applications. As advancements in synthetic techniques and materials science progress, the potential for this compound to contribute to groundbreaking innovations remains vast and promising.
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